2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a 4-chlorophenyl carbamoyl group and a furfurylmethyl substituent. Its core structure consists of a 1,3-thiazole ring substituted at position 2 with a urea-linked 4-chlorophenyl group and at position 4 with an acetamide moiety bound to a furan-2-ylmethyl group. The compound’s synthesis likely involves coupling reactions of thiazole intermediates with activated carbamoyl or acetamide precursors, as seen in analogous syntheses .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c18-11-3-5-12(6-4-11)20-16(24)22-17-21-13(10-26-17)8-15(23)19-9-14-2-1-7-25-14/h1-7,10H,8-9H2,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIODNBUVUNWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of HMS1656E11 are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets. For instance, the presence of a carbamoyl group and a thiazole ring could imply interactions with enzymes or receptors that recognize these motifs.
Mode of Action
The mode of action of HMS1656E11 is not well-defined due to the lack of specific information. Given its structural features, it’s plausible that the compound could act as an inhibitor or activator of its target proteins, depending on the nature of the interactions. The carbamoyl group might form hydrogen bonds with the target protein, while the thiazole ring could participate in hydrophobic interactions. Further experimental studies are needed to confirm these hypotheses.
Biochemical Pathways
Without knowledge of the specific targets of HMS1656E11, it’s challenging to predict the exact biochemical pathways it might affect. Compounds containing similar structural motifs have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. Therefore, HMS1656E11 could potentially influence a variety of biochemical pathways, depending on its targets.
Pharmacokinetics
The pharmacokinetics of HMS1656E11, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties are crucial for understanding the drug’s bioavailability, i.e., the extent to which the drug reaches the systemic circulation. Factors such as the compound’s solubility, stability, and interactions with transport proteins can influence its ADME properties
Result of Action
The molecular and cellular effects of HMS1656E11 are yet to be determined. Depending on its targets and mode of action, the compound could potentially modulate a variety of cellular processes, from signal transduction to gene expression. The presence of a carbamoyl group and a thiazole ring in its structure suggests that it might have diverse biological activities.
Action Environment
The action, efficacy, and stability of HMS1656E11 could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s activity might be affected by the pH of its environment, as pH can influence the ionization state of the compound and thus its interactions with target proteins. Similarly, temperature can affect the compound’s stability and its diffusion rate within the body.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Structural Analogs and Their Modifications:
Functional Group Impact:
- Furan vs. Aromatic Rings : The furan-2-ylmethyl group introduces π-electron density and steric constraints distinct from bulkier aryl groups (e.g., trifluoromethylphenyl in or carbazole in ).
- Chlorophenyl vs.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
